molecular formula C10H16N2O2S B13309149 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

Cat. No.: B13309149
M. Wt: 228.31 g/mol
InChI Key: FNTDKWXUYVRIGJ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, a phenyl group, and a sulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Phenylethylamine} + \text{Dimethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group may produce sulfinamide or thiol derivatives .

Scientific Research Applications

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a dimethylamino group attached to the phenylethane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group, dimethyl groups, and a phenyl moiety, which contribute to its pharmacological properties.

The molecular formula of this compound is C9H13N1O2SC_9H_{13}N_1O_2S, with a molecular weight of approximately 201.27 g/mol. Its IUPAC name reflects its sulfonamide structure, which is pivotal for its biological activity.

PropertyValue
Molecular Formula C₉H₁₃N₁O₂S
Molecular Weight 201.27 g/mol
IUPAC Name This compound

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of these enzymes can lead to significant therapeutic effects in conditions like glaucoma and certain cancers.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds modified from sulfonamides have shown effective inhibition against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in several tumors. In vitro studies indicated that specific derivatives significantly reduced the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase : Inhibitory activity against CA II, CA IX, and CA XII has been documented, with some derivatives exhibiting IC50 values in the nanomolar range .
  • Acetylcholinesterase (AChE) : Some sulfonamide derivatives have shown potential as AChE inhibitors, which could be beneficial in treating Alzheimer's disease .

Study on Carbonic Anhydrase Inhibition

In a study evaluating the structure-activity relationship (SAR) of modified sulfonamides, compounds were synthesized and tested for their inhibitory effects on human carbonic anhydrases. The most potent inhibitors displayed IC50 values ranging from 51.6 to 99.6 nM against CA IX. Notably, the presence of specific functional groups influenced the potency and selectivity of these compounds .

Antitumor Activity Assessment

Another investigation focused on the antitumor activity of a series of sulfonamide derivatives against MG-63 osteosarcoma cells. The results indicated that certain compounds not only inhibited cell viability but also reversed tumor microenvironment acidification, highlighting their therapeutic potential in oncology .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-amino-N,N-dimethyl-2-phenylethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3

InChI Key

FNTDKWXUYVRIGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N

Origin of Product

United States

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